N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine
CAS No.:
Cat. No.: VC17532486
Molecular Formula: C19H29N3O2S
Molecular Weight: 363.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H29N3O2S |
|---|---|
| Molecular Weight | 363.5 g/mol |
| IUPAC Name | N-[[4-[(5-ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl]phenyl]methyl]cyclopentanamine |
| Standard InChI | InChI=1S/C19H29N3O2S/c1-2-21-13-18-11-17(21)14-22(18)25(23,24)19-9-7-15(8-10-19)12-20-16-5-3-4-6-16/h7-10,16-18,20H,2-6,11-14H2,1H3 |
| Standard InChI Key | YZYYAIPQRVKYBO-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CC2CC1CN2S(=O)(=O)C3=CC=C(C=C3)CNC4CCCC4 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s defining feature is the 2,5-diazabicyclo[2.2.1]heptane moiety, a bicyclic system comprising a seven-membered ring with two nitrogen atoms at positions 2 and 5. This scaffold imposes significant stereochemical constraints, potentially enhancing binding specificity in biological systems. The ethyl group at position 5 introduces steric bulk, while the sulfonyl (-SO-) group at position 2 acts as a polar, electron-withdrawing functional group, influencing reactivity and solubility .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 363.5 g/mol |
| IUPAC Name | N-[[4-[(5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl]phenyl]methyl]cyclopentanamine |
| Key Functional Groups | Bicyclic amine, sulfonyl, benzyl, cyclopentanamine |
Stereochemical Considerations
The bicyclo[2.2.1]heptane framework enforces a boat-like conformation, with the two nitrogen atoms positioned to facilitate hydrogen bonding or coordination with biological targets . Substituents such as the ethyl group and sulfonyl-benzyl moiety further modulate electronic and steric profiles, making the compound a candidate for structure-activity relationship (SAR) studies.
Synthesis and Manufacturing
Synthetic Pathways
While explicit protocols for synthesizing N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine remain undisclosed in public literature, analogous diazabicycloheptane derivatives suggest a multi-step approach :
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Bicyclic Core Formation: Construction of the 2,5-diazabicyclo[2.2.1]heptane skeleton via cycloaddition or ring-closing metathesis. For example, diene and dienophile precursors may undergo Diels-Alder reactions under catalytic conditions .
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Functionalization: Introduction of the ethyl group at position 5 via alkylation, followed by sulfonation at position 2 using sulfur trioxide or chlorosulfonic acid.
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Benzyl-Cyclopentanamine Coupling: The sulfonated intermediate reacts with 4-(aminomethyl)benzene sulfonyl chloride, subsequently coupled to cyclopentanamine through nucleophilic substitution or reductive amination .
Challenges and Optimization
Key challenges include regioselectivity during sulfonation and stereochemical control during bicyclic core formation. Patent US9662339B2 highlights the use of chiral catalysts to enforce enantiomeric purity in similar diazabicyclo systems . Reaction yields may vary significantly depending on solvent polarity and temperature, necessitating iterative optimization.
Future Research Directions
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Pharmacokinetic Profiling: Investigations into bioavailability, metabolic stability, and toxicity are critical to advancing therapeutic applications.
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Target Identification: High-throughput screening against protein libraries could elucidate molecular targets.
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Analog Development: Modifying the ethyl group or sulfonyl linkage may enhance potency or selectivity.
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